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molecular formula C11H7NS2 B8354859 3-Phenylthio-4-thiophene-nitrile

3-Phenylthio-4-thiophene-nitrile

Cat. No. B8354859
M. Wt: 217.3 g/mol
InChI Key: XUOULIBCZUKLGQ-UHFFFAOYSA-N
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Patent
US04242518

Procedure details

3.6 parts by volume of sulfuryl chloride in 25 parts by volume of methylene chloride are added, at 0° C., to a solution of 8.76 parts of 3-phenylthio-4-dihydrothiophene-nitrile in 100 parts by volume of methylene chloride. During the reaction, nitrogen is passed into the mixture. The end product is isolated from the reaction mixture by the method described in Example 5c. 7.8 parts (90% of theory) of 3-phenylthio-4-thiophene-nitrile of melting point 32°-34° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-phenylthio-4-dihydrothiophene-nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)(=O)=O.[C:6]1([S:12][CH:13]2[C:17]([C:18]#[N:19])=[CH:16][S:15][CH2:14]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(Cl)Cl>[C:6]1([S:12][C:13]2[C:17]([C:18]#[N:19])=[CH:16][S:15][CH:14]=2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
3-phenylthio-4-dihydrothiophene-nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SC1CSC=C1C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the reaction, nitrogen
CUSTOM
Type
CUSTOM
Details
The end product is isolated from the reaction mixture by the method

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1=CSC=C1C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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